REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][CH:8]=1.[BrH:10]>>[Br:10][CH2:2][C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][CH:8]=1
|
Name
|
|
Quantity
|
114.9 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess hydrobromic acid was then evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |